molecular formula C15H21N5O2 B13136220 2,2'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol CAS No. 52298-72-3

2,2'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol

Cat. No.: B13136220
CAS No.: 52298-72-3
M. Wt: 303.36 g/mol
InChI Key: YPTIEAZIZBXAFD-UHFFFAOYSA-N
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Description

2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a phenyl group and two ethanolamine moieties. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of 6-phenyl-1,3,5-triazine-2,4-diamine with ethanolamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or 1,4-dioxane, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to the presence of both the triazine ring and the ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

52298-72-3

Molecular Formula

C15H21N5O2

Molecular Weight

303.36 g/mol

IUPAC Name

2-[[4-[2-hydroxyethyl(methyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-methylamino]ethanol

InChI

InChI=1S/C15H21N5O2/c1-19(8-10-21)14-16-13(12-6-4-3-5-7-12)17-15(18-14)20(2)9-11-22/h3-7,21-22H,8-11H2,1-2H3

InChI Key

YPTIEAZIZBXAFD-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)C2=CC=CC=C2)N(C)CCO

Origin of Product

United States

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